molecular formula C10H8O7S2 B12712526 2-Hydroxynaphthalene-1,4-disulphonic acid CAS No. 85895-99-4

2-Hydroxynaphthalene-1,4-disulphonic acid

Cat. No.: B12712526
CAS No.: 85895-99-4
M. Wt: 304.3 g/mol
InChI Key: BCIGEHNLIIQCBS-UHFFFAOYSA-N
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Description

2-Hydroxynaphthalene-1,4-disulphonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and a hydroxyl group attached to the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxynaphthalene-1,4-disulphonic acid can be synthesized through several methodsThe reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring consistent quality and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxynaphthalene-1,4-disulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthoquinones, hydroxy derivatives, and substituted naphthalenes. These products have significant applications in dye manufacturing, pharmaceuticals, and other chemical industries .

Scientific Research Applications

2-Hydroxynaphthalene-1,4-disulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxynaphthalene-1,4-disulphonic acid involves its interaction with various molecular targets and pathways. The hydroxyl and sulfonic acid groups enable it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions. These interactions can influence the activity of enzymes, receptors, and other biological molecules, leading to its diverse effects in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual sulfonic acid groups and hydroxyl group, which confer unique chemical reactivity and versatility. Its ability to undergo various chemical transformations and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

85895-99-4

Molecular Formula

C10H8O7S2

Molecular Weight

304.3 g/mol

IUPAC Name

2-hydroxynaphthalene-1,4-disulfonic acid

InChI

InChI=1S/C10H8O7S2/c11-8-5-9(18(12,13)14)6-3-1-2-4-7(6)10(8)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)

InChI Key

BCIGEHNLIIQCBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2S(=O)(=O)O)O)S(=O)(=O)O

Origin of Product

United States

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